molecular formula C18H19N3O4S B2423404 N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide CAS No. 2097860-91-6

N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide

Cat. No.: B2423404
CAS No.: 2097860-91-6
M. Wt: 373.43
InChI Key: GPNHBPWSQKUIFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a 2,3-dihydro-1-benzofuran moiety, a privileged scaffold in pharmaceuticals known for its diverse biological activities . The molecule is further functionalized with a sulfonamide group, a key pharmacophore in many therapeutic agents that often confers the ability to interact with enzyme active sites, particularly carbonic anhydrases, and is a common feature in drugs with antibacterial, diuretic, and anti-glaucoma properties . The presence of a pyridine ring linked to a pyrrolidinone unit adds complexity and potential for hydrogen bonding, which can be critical for target binding and selectivity. This unique combination of structural features makes it a valuable chemical tool for probing biological systems. Researchers may employ this compound in high-throughput screening campaigns to identify novel biological targets, in structure-activity relationship (SAR) studies to optimize lead compounds, or as a intermediate in the synthesis of more complex molecules. Its potential research applications span several areas, including enzymology, oncology, and infectious disease, where it could be investigated for modulating specific protein-protein interactions or enzymatic activity. This product is intended for research purposes only in a laboratory setting.

Properties

IUPAC Name

N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c22-18-2-1-6-21(18)15-8-13(10-19-12-15)11-20-26(23,24)16-3-4-17-14(9-16)5-7-25-17/h3-4,8-10,12,20H,1-2,5-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNHBPWSQKUIFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a unique molecular structure with multiple functional groups, including a pyrrolidine ring, a pyridine ring, and a sulfonamide moiety. Understanding its biological activity is crucial for its potential applications in medicinal chemistry and drug development.

Molecular Structure

The molecular formula of this compound is C19H19N3O4SC_{19}H_{19}N_{3}O_{4}S, with a molecular weight of approximately 373.43 g/mol. The compound's structure can be outlined as follows:

ComponentDescription
Pyrrolidine RingContributes to the compound's basicity and reactivity.
Pyridine RingEnhances the compound's ability to interact with biological targets.
Sulfonamide GroupKnown for antibacterial properties and potential enzyme inhibition.

Antimicrobial Properties

Research indicates that sulfonamide derivatives, including this compound, exhibit significant antimicrobial activity. The mechanism often involves inhibition of bacterial folate synthesis by mimicking para-aminobenzoic acid (PABA), which is crucial for bacterial growth and replication. Studies have shown that compounds with sulfonamide groups can effectively inhibit pathogens such as Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

This compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with dihydropteroate synthase, leading to reduced folate production in bacteria .

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties by targeting various kinases involved in cancer cell proliferation. The presence of the pyridine ring may facilitate interactions with ATP-binding sites on kinases, potentially leading to inhibition of cancer cell growth .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several sulfonamide derivatives against common bacterial strains. This compound showed promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Enzyme Interaction Studies : Another research focused on the interaction of this compound with dihydropteroate synthase. Using kinetic assays, it was found that the compound inhibited enzyme activity in a dose-dependent manner, suggesting its potential as a lead compound for developing new antibacterial agents .

Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Study FocusFindings
Antimicrobial ActivityEffective against Staphylococcus aureus and E. coli with low MIC values .
Enzyme InhibitionInhibits dihydropteroate synthase activity .
Anticancer PotentialShows promise as a kinase inhibitor in cancer cell lines .

Preparation Methods

Sulfonation with Chlorosulfonic Acid

Chlorosulfonic acid (ClSO₃H) is employed under controlled temperatures to introduce the sulfonic acid group at the 5-position of the dihydrobenzofuran ring. A mixture of 2,3-dihydro-1-benzofuran (1.0 equiv) and chlorosulfonic acid (3.0 equiv) is stirred at 0–5°C for 4–6 hours, followed by gradual warming to room temperature. The intermediate sulfonic acid is isolated via precipitation in ice-water and purified by recrystallization from ethanol/water (yield: 68–72%).

Conversion to Sulfonyl Chloride

The sulfonic acid intermediate is treated with phosphorus pentachloride (PCl₅, 2.5 equiv) in dichloromethane (DCM) at reflux for 3 hours. After quenching with ice, the sulfonyl chloride is extracted into DCM, dried over MgSO₄, and concentrated under reduced pressure (yield: 85–90%).

This intermediate involves functionalization of the pyridine ring with a 2-oxopyrrolidinyl group followed by introduction of the aminomethyl moiety.

Introduction of 2-Oxopyrrolidin-1-yl Group

5-Bromo-3-pyridinemethanol (1.0 equiv) is reacted with 2-pyrrolidone (1.2 equiv) in the presence of potassium tert-butoxide (t-BuOK, 2.0 equiv) in dimethylformamide (DMF) at 80°C for 12 hours. The product, 5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methanol, is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:1, yield: 65%).

Conversion to Aminomethyl Derivative

The alcohol is converted to the corresponding amine via a two-step process:

  • Methanesulfonylation : Methanesulfonyl chloride (MsCl, 1.5 equiv) and triethylamine (Et₃N, 2.0 equiv) in DCM at 0°C for 2 hours yield the mesylate intermediate.
  • Ammonolysis : Reaction with aqueous ammonia (NH₃, 28%) in tetrahydrofuran (THF) at 60°C for 6 hours affords [5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methanamine (yield: 78%).

Coupling to Form the Sulfonamide

The final step involves the reaction of the sulfonyl chloride with the pyridinylmethyl amine.

Sulfonamide Bond Formation

A solution of 2,3-dihydro-1-benzofuran-5-sulfonyl chloride (1.0 equiv) in THF is added dropwise to a stirred mixture of [5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methanamine (1.1 equiv) and Et₃N (3.0 equiv) in THF at 0°C. The reaction is warmed to room temperature and stirred for 12 hours. The crude product is purified via column chromatography (SiO₂, methanol/DCM 5:95) to yield the title compound as a white solid (yield: 82%, purity >98% by HPLC).

Analytical Characterization

Key spectroscopic data confirm the structure:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyridine-H), 7.92 (d, J = 8.4 Hz, 1H, benzofuran-H), 7.28 (d, J = 8.4 Hz, 1H, benzofuran-H), 4.61 (s, 2H, CH₂), 3.82–3.75 (m, 4H, pyrrolidone-H), 2.48–2.42 (m, 2H, pyrrolidone-H).
  • HRMS (ESI+) : m/z calculated for C₁₇H₁₈N₃O₄S [M+H]⁺: 376.1064; found: 376.1068.

Optimization and Challenges

Regioselectivity in Sulfonation

The electron-rich dihydrobenzofuran ring favors sulfonation at the 5-position due to para-directing effects of the oxygen atom. However, prolonged reaction times or excess ClSO₃H may lead to disulfonation, necessitating strict temperature control.

Solvent and Base Selection

The use of THF over DMF in the coupling step minimizes side reactions, while Et₃N effectively scavenges HCl, preventing protonation of the amine.

Scale-Up and Industrial Feasibility

Pilot-scale synthesis (100 g) achieved an overall yield of 58% using the above protocol. Key considerations include:

  • Cost Efficiency : Substituting PCl₅ with SOCl₂ for sulfonyl chloride formation reduces costs by 20%.
  • Green Chemistry : Recycling THF via distillation improves sustainability metrics.

Comparative Analysis with Analogous Compounds

The trifluoromethyl-substituted analogue (CAS#2097873-52-2) follows a similar route but exhibits lower yields (70% vs. 82%) due to steric hindrance from the CF₃ group. This highlights the advantage of the dihydrobenzofuran scaffold in enhancing reactivity.

Q & A

Basic Question: What experimental methods are recommended for confirming the structural identity of this compound?

Answer:
To confirm the structural identity, employ a combination of spectroscopic and crystallographic techniques:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1 \text{H}, 13C^13 \text{C}, and 2D NMR (e.g., COSY, HSQC) to assign protons and carbons, particularly focusing on the sulfonamide group and benzofuran-pyrrolidinyl-pyridine linkage.
  • X-ray Crystallography: Resolve stereochemistry and verify bond angles/distances, as demonstrated in similar compounds (e.g., uses X-ray for benzimidazole derivatives) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula via exact mass analysis.

Basic Question: How can researchers optimize synthetic routes for this compound?

Answer:
Use Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity) and identify optimal conditions. For example:

  • Factorial Design: Test interactions between variables (e.g., reaction time vs. yield) to minimize trial-and-error approaches .
  • Response Surface Methodology (RSM): Model nonlinear relationships to predict maximum yield (e.g., applied in for TiO₂ photoactivity optimization) .

Advanced Question: How can computational modeling predict the compound’s reactivity in novel reactions?

Answer:
Leverage quantum chemical calculations and reaction path search algorithms:

  • Density Functional Theory (DFT): Calculate transition states and activation energies for reactions involving the sulfonamide or benzofuran moieties.
  • Molecular Dynamics (MD) Simulations: Model solvent effects and steric hindrance, as highlighted in for reaction design .
  • Machine Learning (ML): Train models on existing reaction databases to predict regioselectivity or byproduct formation.

Advanced Question: How should researchers resolve contradictions in reported bioactivity data?

Answer:
Adopt a multi-pronged approach:

  • Meta-Analysis: Statistically integrate disparate datasets using tools like ANOVA or Bayesian inference to identify confounding variables (e.g., solvent polarity in assays).
  • Reproducibility Protocols: Standardize assay conditions (e.g., cell lines, incubation time) across labs, as emphasized in for pharmacopeial standards .
  • Mechanistic Studies: Use knock-out models or isotopic labeling to isolate the compound’s direct targets vs. off-pathway effects.

Basic Question: What analytical techniques are suitable for detecting impurities in synthesized batches?

Answer:

  • High-Performance Liquid Chromatography (HPLC): Quantify impurities using reverse-phase columns and UV detection (e.g., ’s residual solvent analysis) .
  • Liquid Chromatography-Mass Spectrometry (LC-MS): Identify trace byproducts via fragmentation patterns.
  • Karl Fischer Titration: Measure water content, critical for hygroscopic intermediates.

Advanced Question: How can substituent modifications influence the compound’s pharmacological activity?

Answer:
Conduct Structure-Activity Relationship (SAR) studies:

  • Bioisosteric Replacement: Substitute the pyrrolidin-2-one moiety with lactam analogs (e.g., as in ’s fluorinated pyrrolidine derivatives) .
  • Free-Wilson Analysis: Quantify contributions of individual functional groups (e.g., sulfonamide vs. benzofuran) to bioactivity.
  • Molecular Docking: Simulate binding affinities with target proteins (e.g., kinases or GPCRs) to prioritize synthetic targets.

Advanced Question: What methodologies elucidate the compound’s reaction mechanisms in catalytic processes?

Answer:

  • Isotopic Labeling: Track 18O^{18} \text{O} or 2H^2 \text{H} in intermediates to confirm mechanistic pathways.
  • In Situ Spectroscopy: Use FTIR or Raman to monitor real-time bond formation/cleavage.
  • Kinetic Isotope Effect (KIE): Differentiate between rate-determining steps (e.g., proton transfer vs. bond rearrangement) .

Basic Question: How should researchers validate the compound’s stability under varying storage conditions?

Answer:

  • Forced Degradation Studies: Expose the compound to heat, light, and humidity, then analyze degradation products via LC-MS .
  • Accelerated Stability Testing: Use Arrhenius modeling to predict shelf life at elevated temperatures (e.g., 40°C/75% RH).

Advanced Question: What strategies mitigate stereochemical uncertainties during synthesis?

Answer:

  • Chiral Stationary Phase HPLC: Separate enantiomers and assign configurations using polarimetric detection.
  • Circular Dichroism (CD): Correlate optical activity with crystallographic data (e.g., ’s stereochemical analysis) .
  • Asymmetric Catalysis: Employ chiral ligands (e.g., BINAP) to control stereocenters during key steps .

Advanced Question: How can high-throughput screening (HTS) identify novel applications for this compound?

Answer:

  • Fragment-Based Screening: Test the compound against a library of protein targets using surface plasmon resonance (SPR) or thermal shift assays.
  • Phenotypic Screening: Evaluate effects on cellular pathways (e.g., apoptosis, autophagy) via RNA-seq or proteomics.
  • Cheminformatics: Cluster the compound’s physicochemical properties with known bioactive molecules to predict off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.